![molecular formula C14H10IN3O2S B2925292 N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946229-36-3](/img/structure/B2925292.png)
N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It works by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways.
作用机制
Target of Action
The primary targets of N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide are pathogenic Candida species , including Candida albicans and Candida glabrata . These fungal species are responsible for candidiasis, a common fungal infection in humans.
Mode of Action
The compound interacts with its targets by inhibiting their growth. The presence of a 4-iodophenyl at C4 of the thiazole ring structure has been shown to improve the antimicrobial activity of these 2,4-disubstituted-1,3-thiazoles . .
Result of Action
The result of the compound’s action is the inhibition of growth in pathogenic Candida species, particularly Candida albicans and Candida glabrata . This leads to a decrease in the infection caused by these species.
实验室实验的优点和局限性
N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. In addition, it has been shown to have a wide range of effects on cancer cells, making it a potentially useful tool for studying cancer biology.
However, there are also some limitations to using N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide in lab experiments. It has been shown to have off-target effects on other enzymes, such as the ubiquitin-activating enzyme (UAE) and the SUMO-activating enzyme (SAE). This can make it difficult to interpret the results of experiments using N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide. In addition, it has been shown to have variable effects on different cancer cell lines, which can make it difficult to generalize the results of experiments.
未来方向
There are several future directions for research on N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide. One area of interest is the development of more specific inhibitors of NAE that do not have off-target effects on other enzymes. Another area of interest is the identification of biomarkers that can predict which cancer patients are most likely to respond to N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide treatment. In addition, there is interest in combining N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide with other cancer treatments, such as immunotherapy, to enhance its efficacy. Finally, there is interest in studying the effects of N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide on non-cancer cells, such as immune cells and stem cells, to better understand its potential uses in other areas of medicine.
合成方法
The synthesis of N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide involves several steps, including the reaction of 4-iodoaniline with 2-bromoacetic acid to produce 4-(4-iodophenyl)glycine. This compound is then reacted with thionyl chloride and potassium thiocyanate to produce 4-(4-iodophenyl)thiazole-2-carbonyl chloride. The final step involves the reaction of this compound with 3-methylisoxazole-5-carboxamide to produce N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide.
科学研究应用
N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer cells. In addition, it has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
属性
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3O2S/c1-8-6-12(20-18-8)13(19)17-14-16-11(7-21-14)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAIGMKIZMAKEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-iodophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。